Spiro[3.5]nonan-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-4-1-2-5-9(8)6-3-7-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJDJBEPMCYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 3.5 Nonan 5 Amine and Its Analogues
Strategies for Constructing the Spiro[3.5]nonane Core
The construction of the spiro[3.5]nonane core is the cornerstone of synthesizing spiro[3.5]nonan-5-amine and its derivatives. Chemists have devised a variety of strategies that can be broadly classified into ring-forming reactions occurring directly at the spirocenter and more complex tandem or cascade sequences that build the spirocyclic system in a concerted manner.
Ring-Forming Reactions at the Spirocenter
These methods involve the direct formation of one of the rings at the quaternary spiro carbon atom, and can be further divided into intramolecular and intermolecular approaches.
Intramolecular cyclization is a powerful strategy that leverages a tethered precursor to facilitate the formation of the spirocyclic ring system.
The Pictet-Spengler reaction , a classic method for synthesizing tetrahydro-β-carbolines and related heterocyclic systems, has been implicated in the formation of spirocyclic intermediates. wikipedia.orgclockss.org The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org While direct synthesis of this compound via this method is not extensively documented, the mechanism often involves the formation of a spiroindolenine intermediate, highlighting the potential of this reaction class in constructing spirocyclic frameworks. wikipedia.orgclockss.org Evidence for these spirocyclic intermediates has been found in the reaction of tryptamine (B22526) and tryptophan derivatives. clockss.org The enzyme strictosidine (B192452) synthase, which catalyzes the Pictet-Spengler reaction in alkaloid biosynthesis, is believed to proceed through a mechanism that orients an iminium intermediate for productive cyclization to form a diastereoselective product. nih.gov
Isocyanate cyclization presents another intramolecular route to spirocycles. This approach involves the formation of a urea (B33335) by the addition of an isocyanate, followed by a base-mediated cyclization to yield spiro dihydrouracils. This strategy has been employed in the synthesis of druglike molecules based on a 2-arylethyl amine scaffold.
Intermolecular annulation reactions involve the coming together of two or more separate molecules to form the spirocyclic ring system.
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. A notable application in the context of spiro[3.5]nonane synthesis is the Michael/Claisen reaction sequence used to prepare spiro[3.5]nonane-6,8-dione. google.com This process involves the cyclization of cyclobutylidene carboxylic acid alkyl ester with a dialkyl 1,3-acetonedicarboxylate. google.com
The Hantzsch pyrrole (B145914) synthesis is a multi-component reaction that condenses a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to form a substituted pyrrole. bhu.ac.in This method has been adapted for the synthesis of a variety of pyrrole derivatives and has been applied to the construction of fused and spiro derivatives under mechanochemical conditions. researchgate.netnih.govnih.gov The versatility of this reaction allows for the generation of structurally diverse polyheterocyclic systems. nih.gov
The Reformatsky reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal, which then adds to a carbonyl compound. byjus.com This reaction has been successfully employed in the synthesis of spiro[3.5]nonane derivatives. Specifically, the reaction of the Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate with N'-(arylmethylidene)benzohydrazides leads to the formation of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through an intramolecular cyclization of the initial addition product. researchgate.net The structure of these spiroazetidin-2-ones has been confirmed by X-ray diffraction analysis. researchgate.net
| Intermolecular Annulation Reaction | Reactants | Product | Key Features |
| Claisen Condensation | Cyclobutylidene carboxylic acid alkyl ester, Dialkyl 1,3-acetonedicarboxylate | Spiro[3.5]nonane-6,8-dione | Michael/Claisen sequence; suitable for dione (B5365651) synthesis. google.com |
| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, Amine | Substituted Pyrrole (Spiro derivatives) | Multi-component reaction; applicable to complex heterocyclic systems. bhu.ac.innih.gov |
| Reformatsky Reaction | Methyl 1-bromocyclohexanecarboxylate, N'-(arylmethylidene)benzohydrazides, Zinc | N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide | Forms spiroazetidin-2-ones; structure confirmed by X-ray analysis. researchgate.net |
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules like spiro[3.5]nonanes by combining multiple bond-forming events in a single operational step.
One-pot cascade reactions have been highlighted for their efficacy in constructing the 7-azaspiro[3.5]nonane scaffold. smolecule.com A notable example is a double allylic alkylation strategy using glycine-derived imines under phase-transfer conditions, which generates analogous spiro structures with high enantioselectivity. smolecule.com Another powerful approach involves a tandem Claisen rearrangement/intramolecular oxa-Michael addition. This sequence has been used to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones.
A general synthetic route to spiro[3.5]nonane-6,8-dione involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This protocol is advantageous as it avoids the need for column chromatography in each synthetic step, making it readily scalable. researchgate.net
Transition metal catalysis has emerged as a powerful tool for the construction of spirocycles, offering high efficiency and selectivity.
Copper(I)-catalyzed intramolecular alkylboration of terminal allenes has been shown to produce alkenylboronates with a spiro[3.5]nonane structure. bohrium.com This method demonstrates excellent regioselectivity in forming heteroatom-containing spirocycles. bohrium.com
Ruthenium(II)-catalyzed C-H activation has been leveraged for spiroannulation. By reacting aryl quinazolinones with ynones, a regioselective [3+2]-spiroannulation is achieved, forming the critical quaternary carbon center of the spiro framework. smolecule.com
Rhodium(III)-catalyzed C-H activation and annulation provides an efficient route to CF3-containing spiro-[indene-proline] derivatives from readily available precursors under mild conditions. bohrium.com
| Metal Catalyst | Reaction Type | Substrates | Product | Key Features |
| Copper(I) | Intramolecular Alkylboration | Terminal allenes | Alkenylboronate with spiro[3.5]nonane structure | Excellent regioselectivity. bohrium.com |
| Ruthenium(II) | C-H Activation/Spiroannulation | Aryl quinazolinones, Ynones | Spirocyclic quinazolinones | Regioselective [3+2]-spiroannulation. smolecule.com |
| Rhodium(III) | C-H Activation/Annulation | Dehydroprolines | CF3-containing spiro-[indene-proline] derivatives | Mild conditions, efficient synthesis. bohrium.com |
Oxidative cyclizations provide another avenue for the synthesis of spirocyclic systems. A notable example is the use of Oxone® in formic acid to convert o-cycloalkylaminoacetanilides into spirocyclic oxetane-fused benzimidazoles. nih.govnih.gov This method has been successfully applied to the synthesis of a new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], from a 2-oxa-7-azaspiro[3.5]nonane derivative. nih.gov The reaction proceeds by stirring the acetanilide (B955) with Oxone® in formic acid at a controlled temperature. nih.gov
Ring Expansion Approaches Toward Substituted Azaspiro[3.5]nonanes
The construction of the azaspiro[3.5]nonane core, a key precursor to certain substituted spiro[3.5]nonan-amine analogues, can be achieved through sophisticated ring expansion methodologies. These strategies often involve the formation of one of the rings by expanding a smaller cyclic precursor.
Another approach utilizes a Michael Addition/Ring Expansion/Cyclization cascade to form highly substituted azaspiro[3.5]nonanes. nih.gov This powerful one-pot reaction allows for the rapid construction of complex spirocyclic systems with multiple points of diversity.
A different strategy for accessing substituted 2-azaspiro[3.5]nonanes involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's imines. rsc.org This three-step procedure has been shown to be efficient, with yields up to 90% and high diastereoselectivity (dr values up to 98:2). rsc.org
| Method | Key Features | Reported Yield |
| Epoxidation/Ring Expansion | Fewer reaction steps, simple operation, suitable for scale-up. google.com | 70.7% (total yield) google.com |
| Michael Addition/Ring Expansion/Cyclization Cascade | One-pot reaction for rapid construction of complex analogues. nih.gov | Not specified |
| Diastereoselective addition to Davis–Ellman's imines | High efficiency and diastereoselectivity. rsc.org | Up to 90% rsc.org |
Stereochemical Control in this compound Synthesis
Achieving precise control over the spatial arrangement of atoms is paramount in synthesizing spirocyclic amines, as the stereochemistry often dictates the molecule's biological activity. This control can be exerted through either diastereoselective reactions or post-synthesis separation of chiral molecules.
The diastereoselective synthesis of spirocyclic systems, including analogues of this compound, is a field of intensive research. A powerful and widely used method is the one-pot multicomponent [3+2] cycloaddition (32CA) reaction. nih.gov This approach efficiently constructs the pyrrolidine (B122466) core, a common feature in many biologically active spiro compounds, with excellent control over stereochemistry. nih.gov
The key to this strategy is the in-situ generation of an azomethine ylide, which then reacts with an electron-deficient alkene to produce a spiro-pyrrolidine ring with multiple contiguous stereocenters. nih.gov For instance, the reaction between isatins and a secondary amino acid (like L-thioproline or sarcosine) generates the necessary azomethine ylide. nih.govresearchgate.net This intermediate can then react with a suitable dipolarophile to yield highly functionalized spiro-pyrrolidine and spiro-pyrrolizine derivatives. researchgate.net The reaction proceeds with high regio- and diastereoselectivity, often yielding a single primary stereoisomer. nih.gov The rigid bicyclic nature of the reactants helps guide the approach of the reagents, leading to a predictable stereochemical outcome. researchgate.net
Researchers have successfully synthesized various spirooxindole-engrafted rhodanine (B49660) analogues and piperidone-grafted spiroheterocycles using this methodology, achieving excellent yields and high diastereoselectivity. nih.govresearchgate.net These studies underscore the potential of 32CA reactions for the stereocontrolled synthesis of complex spirocyclic amine analogues.
When a synthetic route produces a mixture of enantiomers or diastereomers, chiral separation techniques are essential for isolating the desired stereoisomer. Among these methods, preparative Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the separation of chiral amines. researchgate.net
SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide, often mixed with a small amount of an organic modifier like an alcohol. This technique is particularly advantageous for separating basic compounds like amines, which can be challenging to resolve using other methods. A significant improvement in the separation of chiral amines on polysaccharide-based stationary phases (e.g., CHIRALPAK AD-H) has been achieved by incorporating a strong acidic additive, such as ethanesulfonic acid (ESA), into both the sample solvent and the mobile phase modifier. researchgate.net This strategy proved effective in resolving dozens of basic compounds that were previously inseparable by SFC, demonstrating its broad applicability. researchgate.net The use of SFC offers a scalable and efficient method for obtaining enantiomerically pure this compound from a racemic mixture.
Modern Synthetic Techniques and Sustainable Methodologies
In recent years, a strong emphasis has been placed on developing greener and more efficient synthetic methods. Technologies such as microwave irradiation, high-speed ball milling, and continuous flow chemistry are at the forefront of this movement, offering significant advantages for the synthesis of complex molecules like spirocycles.
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, valued for its ability to dramatically accelerate reaction rates and improve yields. rsc.orgresearchgate.net This technique utilizes microwave energy to produce efficient internal heating (dielectric heating) of the reaction mixture, leading to faster and sometimes more selective chemical transformations compared to conventional heating methods. researchgate.net
MAOS is particularly well-suited for multicomponent reactions used to assemble spiro heterocycles. rsc.org For example, the [3+2] cycloaddition reaction to form spiro[pyrrolidine-2,3′-oxindoles] can be performed in minutes under microwave irradiation, a significant reduction from the hours required with conventional heating. nih.gov The table below details the optimization of such a reaction, highlighting the superior efficiency of microwave heating.
| Entry | Method | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Conventional | 240 | Room Temp. | Trace |
| 2 | Conventional | 120 | 60 | 32 |
| 3 | Microwave | 15 | 60 | 85 |
| 4 | Microwave | 10 | 80 | 85 |
| 5 | Microwave | 15 | 120 | 81 |
This technology has been successfully applied to the synthesis of a wide array of spiro compounds, including spiro-[indole-thiazolidine] derivatives and spiro diindenopyridine-indoline triones, often using greener solvents like water or under solvent-free conditions. researchgate.nettsijournals.com
Mechanochemistry, particularly high-speed ball milling (HSBM), represents a paradigm shift towards sustainable, solvent-free synthesis. researchgate.net This technique uses mechanical force, generated by the impact and friction of milling balls in a jar, to induce chemical reactions. nih.gov By eliminating the need for bulk solvents, HSBM significantly reduces chemical waste and environmental impact, aligning with the principles of green chemistry. researchgate.netnih.gov
HSBM has proven to be a versatile and efficient method for synthesizing a variety of heterocyclic compounds, including those with spirocyclic frameworks. nih.govresearchgate.net For example, solvent-free HSBM conditions have been used for the cross-dehydrogenative coupling reactions to produce functionalized tetrahydroisoquinolines and for the synthesis of 1,3,5-triaryl-2-pyrazolines in high yields. nih.govnih.gov The advantages of this method include short reaction times, easy work-up procedures, and the use of readily available, often non-toxic, catalysts. nih.gov The application of HSBM has enabled the synthesis of pharmaceutically important molecules that were previously difficult to access using traditional solution-based chemistry. researchgate.net
| Compound Class | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| 1,3,5-Triaryl-2-pyrazolines | Cyclocondensation | Solvent-free, up to 93% yield | nih.gov |
| cis-2,4-Diphenyltetrahydroquinolines | Diels-Alder Cycloaddition | Solvent-free, uses non-toxic catalyst | nih.gov |
| Benzimidazol-2-ones | Condensation | High-yielding, solvent-free | nih.gov |
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. researchgate.net This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which leads to higher yields, improved safety, and enhanced scalability. syrris.combohrium.com
The synthesis of complex spirocyclic architectures has been significantly advanced by the adoption of flow chemistry. syrris.com This platform has been used for the total synthesis of natural products like Spirodienal A and Spirangien A, where many of the 20+ synthetic steps were conducted in continuous flow. syrris.com Flow reactors are particularly effective for managing highly reactive or unstable intermediates and for performing reactions under conditions that would be hazardous on a large scale in a batch reactor. researchgate.netbohrium.com For example, electrochemical dearomative spirocyclization to prepare spirodienones has been successfully implemented in a continuous flow reactor, offering a greener process with short reaction times and the potential for an electrolyte-free system. bohrium.com
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes and excellent heat dissipation minimize risks of thermal runaways. | syrris.combohrium.com |
| Scalability | Production can be easily scaled up by running the system for longer periods or by parallelizing reactors. | bohrium.comworktribe.com |
| Improved Control | Precise control over residence time, temperature, and stoichiometry leads to higher selectivity and yields. | researchgate.netsyrris.com |
| Process Intensification | Telescoping multiple reaction steps together without intermediate purification streamlines synthesis. | researchgate.net |
| Sustainability | Often requires less solvent and energy, and can enable the use of greener reagents and catalysts. | bohrium.com |
This technology has also been applied to produce γ-spiro butenolides, crucial building blocks for diverse bioactive natural products, demonstrating the robustness and reliability of flow methodologies for constructing spirocyclic motifs. rsc.org
High Resolution Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for initial structure verification. These techniques provide data on the number and types of hydrogen and carbon atoms present in a molecule.
¹H NMR spectra reveal the chemical shift and multiplicity (splitting pattern) of each unique proton, offering clues about its electronic environment and neighboring protons. For spirocyclic systems, the rigid nature of the rings often results in distinct signals for axial and equatorial protons.
¹³C NMR spectra show the chemical shifts of unique carbon atoms. The spiro carbon, being a quaternary center, typically displays a characteristic signal in the spectrum. For example, in derivatives of 2-azaspiro[3.5]nonan-7-one, the spiro carbon has been observed around 72.1 ppm.
While specific spectral data for Spiro[3.5]nonan-5-amine is not widely published, data from closely related spiro[5.8]methanoquinazoline derivatives illustrate the type of information obtained. mdpi.com
Table 1: Example ¹H and ¹³C NMR Spectral Data for a Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione derivative (3e) in DMSO-d₆ mdpi.com This table presents data for a complex derivative to illustrate the application of NMR techniques.
| Atom Type | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 1.36–1.46 | (2H, m, 9-H, 9-H) |
| 2.39 | (1H, d, J = 7.9 Hz, 1-NH) | |
| 2.81 | (1H, dd, J = 8.6, 3.8 Hz, 4a-H) | |
| 2.85 | (1H, s, 8-H) | |
| 3.19 | (1H, s, 5-H) | |
| 4.04 | (1H, ddd, J = 8.3, 8.3, 3.6 Hz, 8a-H) | |
| 6.22 | (2H, s, 6-H, 7-H) | |
| 6.79 - 7.25 | (Aromatic Protons) | |
| ¹³C NMR | 43.58, 46.07, 46.73, 46.89 | (Aliphatic Carbons) |
| 53.94 | (Aliphatic Carbon) | |
| 71.36 | (Spiro Carbon environment) | |
| 110.15 - 142.14 | (Aromatic & Olefinic Carbons) | |
| 173.03, 176.73 | (Carbonyl Carbons) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To assemble the complete molecular puzzle, chemists use two-dimensional NMR techniques that reveal correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the cyclobutane (B1203170) and cyclohexane (B81311) rings of the spiro[3.5]nonane framework.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms to their attached protons. This allows for the unambiguous assignment of proton signals to their corresponding carbons. mdpi.comrsc.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different fragments of the molecule, for instance, by showing a correlation from a proton on one ring to a carbon in the other, via the spiro center. mdpi.comrsc.orgcore.ac.uk It is particularly useful for assigning quaternary carbons, like the spiro-carbon itself. core.ac.uk
These techniques, when used in concert, provide a definitive map of the molecule's covalent structure. mdpi.comresearchgate.net
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetic polarization of one nucleus can be transferred to a nearby nucleus through space. NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that maps these spatial proximities, providing crucial information about the stereochemistry and conformation of a molecule. womengovtcollegevisakha.ac.in
X-ray Crystallography for Absolute Configuration and Molecular Conformation
While NMR provides structural information in solution, X-ray crystallography offers a precise snapshot of the molecule in its solid, crystalline state. This technique can determine the exact bond lengths, bond angles, and absolute configuration of a chiral molecule, providing an unambiguous 3D model.
A powerful application of X-ray crystallography is the determination of co-crystal structures, where the compound of interest is crystallized while bound to a biological macromolecule, such as a protein or enzyme. This provides direct insight into the mechanism of action.
Derivatives of spiro[3.5]nonane have been successfully used in drug discovery, and their binding modes have been elucidated through co-crystallization. For example, a derivative containing a 2,7-diazaspiro[3.5]nonane moiety was designed as a covalent inhibitor of KRAS G12C, a protein implicated in several cancers. researchgate.net X-ray analysis of the inhibitor-protein complex revealed that the spiro[3.5]nonane group binds within a specific region of the protein known as the switch-II pocket. researchgate.net Similarly, spirocyclic inhibitors derived from 6-azaspiro[3.5]nonane have been co-crystallized with the SARS-CoV-2 3C-like protease, a key enzyme in viral replication. nih.gov These structures showed well-defined electron density for the inhibitors, allowing for a detailed analysis of their binding interactions. nih.gov
The co-crystal structures are critical for understanding molecular recognition—the specific interactions that govern how a molecule binds to its target. The unique, rigid, three-dimensional nature of the spiro[3.5]nonane scaffold is a key determinant in how these molecules fit into and interact with protein binding sites.
In the case of the KRAS G12C inhibitors, the spirocyclic moiety was optimized to improve binding affinity and metabolic stability. researchgate.net The crystal structures of SARS-CoV-2 protease inhibitors revealed how the spirocyclic core orients the rest of the molecule to form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov This structural understanding is essential for the rational, structure-guided design of new and more potent therapeutic agents. researchgate.netnih.gov
Crystal Structure Determination of Novel Spirocyclic Systems
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a solid state. While specific crystal structure data for this compound is not widely published, analysis of closely related spirocyclic systems provides significant insight into its likely conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns. For this compound, the molecular formula is C₉H₁₇N. bldpharm.comnih.gov This corresponds to a monoisotopic mass of approximately 139.136 Da. nih.gov
In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. Aliphatic amines characteristically undergo α-cleavage, which is the fragmentation of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation.
For this compound, the α-cleavage can occur on either side of the carbon atom bearing the amine group within the cyclohexane ring. This would result in the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation, which would be a major peak in the spectrum. The specific m/z values of the fragment ions would depend on which part of the ring is cleaved. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of these fragments with high accuracy. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. whiterose.ac.ukjove.com The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its primary amine and saturated aliphatic structure.
Key expected IR absorption bands include:
N-H Stretching: As a primary amine, it should exhibit a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. libretexts.org These two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are expected, which are characteristic of C-H stretching vibrations in the alkane portions of the cyclobutane and cyclohexane rings.
N-H Bending: An N-H bending (scissoring) vibration is typically observed in the range of 1590-1650 cm⁻¹ for primary amines. researchgate.net
C-N Stretching: A weaker C-N stretching absorption is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
These characteristic peaks, when observed together, provide strong evidence for the presence of a primary amine functional group on a spiroalkane framework. researchgate.net
Chemical Reactivity and Derivatization Chemistry of Spiro 3.5 Nonan 5 Amine
Transformations of the Amine Functionality
The primary amine group in Spiro[3.5]nonan-5-amine is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Reductive Aminations
Reductive amination is a powerful method for the formation of C-N bonds. While direct reductive amination of this compound is less common, the reverse reaction, the synthesis of spirocyclic amines from corresponding ketones, is a well-established method. For instance, spirocyclic ketones can be converted to spirocyclic amines through a one-step synthesis using stannyl (B1234572) amine protocol (SnAP) reagents. This highlights the accessibility of the this compound scaffold from its ketone analogue, Spiro[3.5]nonan-5-one.
Amide Couplings and Sulfonamide Formation
The amine functionality of this compound readily undergoes acylation with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For example, the synthesis of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides has been reported, showcasing the formation of an amide bond on a related spirocyclic system. orscience.ru The presence of a sulfonamide protecting group on the amine can be critical for the success of subsequent cyclization reactions in the synthesis of more complex spirocycles.
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound can act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the amine attacks an electron-deficient aromatic ring, displacing a leaving group, typically a halide. masterorganicchemistry.compressbooks.pub This reaction is particularly useful for attaching the spiro[3.5]nonane moiety to various heterocyclic systems. For instance, the reaction of spirocyclic amines with activated halo-pyrimidines or other nitrogen-containing heterocycles is a common strategy in drug discovery. mdpi.comnih.gov A patent describes the nucleophilic substitution reaction between a spiro-amine and a heterocyclic compound to form a more complex molecule. google.com
Alkylation and Acylation Reactions
The nitrogen atom of this compound can be alkylated with alkyl halides or acylated with acylating agents. These reactions provide a straightforward means to introduce a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule. For example, a patent describes an alkylation reaction involving a 2,7-diazaspiro[3.5]nonane derivative. google.com Acetylation of a related 2-oxa-7-azaspiro[3.5]nonane derivative has also been demonstrated using acetic anhydride. nih.gov
Ring-Opening and Ring-Transformation Reactions of Spiro[3.5]nonane Systems
The strained cyclobutane (B1203170) ring within the spiro[3.5]nonane framework can be susceptible to ring-opening and ring-transformation reactions under certain conditions. While specific examples for this compound are not extensively documented, related spiro[3.5]nonane systems demonstrate this reactivity. For instance, Meldrum's acid-derived spirocyclopropanes can undergo regioselective ring expansion to form spirocyclobutanes. rsc.orgresearchgate.net This suggests that under appropriate conditions, the cyclobutane ring of the spiro[3.5]nonane system could potentially undergo expansion or rearrangement. Ring-opening of the azetidine (B1206935) ring in a related spirocyclic system has been observed, initiated by the nucleophilic attack of a halide ion. nih.gov
Strategies for Introducing Complex Substituents
The synthesis of derivatives of this compound with complex substituents often involves multi-step synthetic sequences. A common approach is to utilize the reactivity of the amine group as a handle for further functionalization through the reactions described above (amide coupling, SNAr, alkylation).
Another strategy involves the synthesis of the spirocyclic core with the desired substituents already in place. This can be achieved through cyclization reactions of appropriately substituted precursors. For example, the synthesis of 2-oxa-7-azaspiro[3.5]nonane has been achieved through a multi-step sequence involving the cyclization of a diol. nih.govmdpi.com Similarly, the synthesis of 7-oxo-2-azaspiro[3.5]nonane has been accomplished via a two-step cyclization process. google.com These methods allow for the incorporation of functionality on the ring system prior to or concurrently with the formation of the spirocycle itself.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Amide Coupling | Carboxylic acid, coupling agent (e.g., HATU, HOBt), base | Amide | orscience.ru |
| Sulfonamide Formation | Sulfonyl chloride, base | Sulfonamide | |
| Nucleophilic Aromatic Substitution | Electron-deficient aryl halide, base | N-Aryl spiroamine | mdpi.comnih.govgoogle.com |
| Alkylation | Alkyl halide, base | N-Alkyl spiroamine | google.com |
| Acylation | Acyl chloride or anhydride, base | N-Acyl spiroamine | nih.gov |
Exploiting Exit Vectors for Scaffold Elaboration
The concept of "exit vectors" is crucial in modern medicinal chemistry for the systematic exploration of chemical space around a core scaffold. mdpi.com For this compound, the rigid, three-dimensional structure provides distinct vectors for substitution, allowing for the precise spatial orientation of appended functional groups. Saturated spirocycles like this are of increasing interest as they provide access to novel and underexplored chemical space compared to flat aromatic compounds. rsc.org
The primary exit vector on this compound is the amine functionality itself. The nitrogen atom at the 5-position of the cyclohexane (B81311) ring can be readily functionalized through a variety of well-established chemical transformations. These include, but are not limited to, acylation, alkylation, sulfonylation, and reductive amination. Each of these reactions allows for the introduction of a wide range of substituents, thereby modulating the physicochemical properties of the parent molecule.
Beyond the amine group, the carbocyclic framework of the cyclobutane and cyclohexane rings offers additional, albeit more challenging, exit vectors for scaffold elaboration. These C-H bonds, particularly those at positions amenable to functionalization, can be considered secondary exit vectors. The rigid nature of the spirocyclic system means that substituents introduced at these positions will have well-defined spatial orientations relative to the amine group and the rest of the scaffold.
The table below outlines potential derivatization strategies for this compound, categorized by the exit vector being exploited.
| Exit Vector | Reaction Type | Reagents and Conditions | Potential Derivatives |
| Primary (N-H) | Acylation | Acid chlorides, Anhydrides / Base | Amides |
| Sulfonylation | Sulfonyl chlorides / Base | Sulfonamides | |
| Alkylation | Alkyl halides / Base | Secondary/Tertiary Amines | |
| Reductive Amination | Aldehydes, Ketones / Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl derivatives | |
| Secondary (C-H) | C-H Activation/Arylation | Palladium catalyst / Aryl halide | C-Aryl derivatives |
| Halogenation | N-Halosuccinimide / Radical initiator | Halogenated derivatives |
The strategic selection of which exit vector to functionalize allows chemists to systematically explore the structure-activity relationship (SAR) of a compound series based on the spiro[3.5]nonane scaffold. For instance, derivatization of the primary amine might primarily influence properties like solubility and hydrogen bonding capacity, while functionalization of the carbocyclic core could be used to probe interactions with hydrophobic pockets in a biological target. The development of methods for the regioselective functionalization of such spirocycles is an active area of research. acs.org
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate, bypassing the need for de novo synthesis for each new compound. For a scaffold such as this compound, LSF approaches would primarily target the unactivated C-H bonds of the cyclobutane and cyclohexane rings.
Given the presence of an amine, directing group strategies can be envisioned to achieve site-selective C-H functionalization. The amine could be temporarily converted into a directing group that positions a transition metal catalyst in proximity to specific C-H bonds, enabling their selective reaction.
Electrochemical methods are also emerging as powerful tools for late-stage functionalization, often proceeding under mild conditions with high functional group tolerance. acs.org For instance, an electrochemical approach could potentially be used for the azidation of C(sp³)–H bonds, which could then be reduced to introduce a second amine group onto the spiro[3.5]nonane framework. acs.org
Another key LSF strategy applicable to this compound would be radical-based reactions. Photoredox catalysis, for example, can generate reactive radical species under mild conditions that can engage in a variety of bond-forming reactions, including C-H functionalization.
The table below summarizes potential late-stage functionalization reactions that could be applied to derivatives of this compound.
| LSF Reaction Type | Potential Reagents and Conditions | Functional Group Introduced |
| Directed C-H Activation | Pd, Ru, or Rh catalyst / Removable directing group on amine | Aryl, Alkyl, etc. |
| Photoredox-mediated C-H Functionalization | Photocatalyst (e.g., Ir, Ru) / Light / Reagent | Trifluoromethyl, Cyano, etc. |
| Electrochemical Oxidation | Anode/Cathode / Electrolyte / Reagent | Alkoxy, Cyano, etc. |
| Radical Halogenation | N-Bromosuccinimide / Light or Radical Initiator | Bromine |
The successful application of LSF to the this compound scaffold would significantly enhance its utility as a building block in medicinal chemistry. It would enable the exploration of previously inaccessible chemical space and the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles. While specific examples of LSF on this compound are not yet widely reported in the literature, the principles established with other complex amines and carbocycles provide a clear roadmap for future research. mdpi.comresearchgate.net
Computational Chemistry and Rational Design of Spiro 3.5 Nonan 5 Amine Analogues
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, like derivatives of Spiro[3.5]nonan-5-amine, to a macromolecular target, typically a protein.
Docking simulations are instrumental in elucidating how this compound and its analogues fit into the binding site of a target protein. The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold restricts the conformational freedom of the molecule, which can be advantageous in achieving a specific and strong interaction with a receptor. bldpharm.com The primary amine group can act as a crucial hydrogen bond donor, anchoring the ligand within the binding pocket.
Computational studies on analogous spirocyclic systems, such as spiro[indole-3,4'-pyridine] derivatives, have demonstrated the ability of docking to predict binding energies, typically expressed in kcal/mol. mdpi.comnih.gov These studies reveal that key interactions, including hydrogen bonds and hydrophobic contacts, are critical for stabilizing the ligand-receptor complex. mdpi.com For this compound analogues, docking algorithms would calculate a scoring function to estimate the binding affinity, allowing researchers to rank and prioritize compounds for synthesis and biological testing.
Below is an illustrative data table showing hypothetical docking scores for a series of this compound analogues against a target protein. Lower binding energy values typically indicate higher predicted affinity.
| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| This compound | Parent Scaffold | -6.8 | Hydrogen bond (amine) |
| Analogue A | Addition of hydroxyl group | -7.5 | Hydrogen bonds (amine, hydroxyl) |
| Analogue B | Addition of phenyl group | -8.2 | Hydrogen bond (amine), Pi-Alkyl |
| Analogue C | Methylation of amine | -6.1 | Loss of H-bond donor capacity |
Structure-guided design utilizes high-resolution structural information of the target protein, often from X-ray crystallography, to design ligands with improved complementarity to the binding site. The defined three-dimensional structure of spirocyclic scaffolds makes them particularly well-suited for this approach. bldpharm.com By understanding the spatial arrangement of amino acid residues in the active site, chemists can design this compound analogues where the amine and other functional groups are precisely positioned to engage in optimal interactions, such as forming hydrogen bonds or occupying hydrophobic pockets.
This strategy has been successfully applied to optimize various spirocyclic inhibitors. For instance, in the development of inhibitors for the β-site APP-cleaving enzyme 1 (BACE1), a target for Alzheimer's disease, structure-based optimization of a spiropyrrolidine scaffold led to potent compounds. researchgate.net Similarly, for this compound, if the crystal structure of its target is known, modifications can be rationally introduced to the cyclobutane (B1203170) or cyclohexane (B81311) rings to enhance binding affinity and selectivity over other proteins.
Quantum Chemical Calculations and Theoretical Predictions
Quantum chemical calculations provide a deeper understanding of the intrinsic electronic and structural properties of a molecule, complementing the classical force fields often used in molecular docking.
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The spiro[3.5]nonane scaffold, while rigid, still possesses a degree of flexibility, particularly in the six-membered cyclohexane ring which can adopt several conformations such as chair, boat, and twist-boat. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and determine their relative populations.
Advanced computational procedures, including the statistical analysis of molecular dynamics trajectories, have been developed for the full conformational analysis of spirocyclic systems like spiro-epoxides. nih.govresearchgate.net These methods can identify all stable conformers and their relative energies. For this compound, such an analysis would reveal the preferred orientation (axial vs. equatorial) of the amine group in the most stable chair conformation of the cyclohexane ring, which is critical for its interaction with a biological target.
The following table illustrates hypothetical relative energies for different conformers of this compound, as would be determined by quantum chemical calculations.
| Conformer | Amine Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair | Equatorial | 0.00 | 98.5 |
| Chair | Axial | 2.50 | 1.4 |
| Twist-Boat | - | 5.50 | <0.1 |
| Boat | - | 7.00 | <0.1 |
Quantum chemical calculations can determine a molecule's electronic structure, providing insights into its reactivity. By calculating properties like the electrostatic potential surface, chemists can visualize the electron-rich and electron-poor regions of this compound. The primary amine group, with its lone pair of electrons, is expected to be a region of high negative potential, making it a nucleophilic center and a hydrogen bond acceptor/donor.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict the molecule's reactivity in chemical reactions and its potential for forming charge-transfer interactions within a protein binding site. This information is valuable for understanding not only the binding mechanism but also the metabolic fate of the compound.
In Silico Optimization of Spirocyclic Scaffolds
The ultimate goal of computational chemistry in drug design is the in silico optimization of lead compounds. By integrating the insights from molecular docking and quantum chemical calculations, researchers can iteratively modify the this compound scaffold to improve its drug-like properties. Spirocyclic scaffolds are known to favorably modulate physicochemical properties such as solubility and metabolic stability. bldpharm.com
Computational techniques allow for the rapid virtual screening of thousands of potential analogues. nih.gov For example, a virtual library of this compound derivatives with various substituents could be created and docked into the target protein. The best candidates based on predicted affinity and other calculated properties (like lipophilicity and polar surface area) can then be selected for synthesis. This in silico pre-screening process significantly reduces the time and resources required in the laboratory, focusing efforts on compounds with the highest probability of success.
Prediction of Molecular Interactions and Recognition
Computational techniques are pivotal in predicting how analogues of this compound interact with biological targets at a molecular level. These methods allow researchers to visualize and quantify the binding events between a ligand (the spiro compound) and a receptor (typically a protein), guiding the design of more potent and selective molecules.
Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For instance, analogues of this compound can be docked into the active site of a target protein to assess their binding affinity and interaction patterns. The results of these simulations can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding.
In a typical docking study, the this compound core might serve to orient functional groups into specific binding pockets of a receptor. The amine group, for example, could act as a hydrogen bond donor or acceptor, while substituents on the cyclobutane or cyclohexane rings can be modified to enhance hydrophobic interactions. Such computational studies have been effectively used to evaluate the binding potential of various spirocyclic derivatives against targets like the SARS-CoV-2 main protease and human mast cell tryptase. u-szeged.huresearchgate.net These analyses provide estimated binding energies and identify crucial amino acid residues involved in the interaction, guiding further chemical synthesis and optimization. u-szeged.hu
Table 1: Example of a Hypothetical Molecular Docking Analysis for a this compound Analogue This table is illustrative and provides hypothetical data based on typical computational docking results.
Strategies for Modulating Physicochemical Properties through Spirocycle Introduction
The introduction of a spirocyclic motif like spiro[3.5]nonane is a recognized strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate. researchgate.net Spirocycles, being rich in sp³-hybridized carbon atoms, offer a distinct three-dimensionality that can lead to improved drug-like characteristics compared to traditional "flat" aromatic systems. researchgate.net
Key properties that can be fine-tuned include:
Solubility: The rigid, non-planar structure of the spiro[3.5]nonane scaffold can disrupt crystal lattice packing, which may lead to an increase in aqueous solubility.
Lipophilicity (LogP/LogD): Replacing an aromatic ring with a saturated spirocyclic system generally decreases lipophilicity. mykhailiukchem.org This reduction can be advantageous, as excessively high lipophilicity is often associated with poor absorption, low metabolic stability, and off-target toxicity.
Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a spiro[3.5]nonane core as a bioisosteric replacement for a phenyl ring can block these metabolic pathways, thereby increasing the compound's half-life and metabolic stability. researchgate.netmykhailiukchem.org
Studies on related spirocycles, such as spiro[3.3]heptane, have demonstrated that replacing a central phenyl ring with a spirocyclic scaffold can significantly influence metabolic stability while retaining biological activity. mykhailiukchem.org This approach allows for the optimization of pharmacokinetic profiles, making spirocycles a valuable tool for medicinal chemists. researchgate.net
Table 2: Comparative Physicochemical Properties of a Hypothetical Parent Compound vs. its Spiro[3.5]nonane Analogue This table presents a hypothetical comparison to illustrate the typical effects of introducing a spirocycle.
*HLM = Human Liver Microsomes
Cheminformatics and Chemical Space Exploration for Spiro[3.5]nonane Systems
Cheminformatics provides the tools and methods to systematically analyze and explore the chemical space populated by spiro[3.5]nonane systems. Chemical space refers to the vast multidimensional universe of all possible molecules. By analyzing this space, researchers can identify novel molecular scaffolds, assess structural diversity, and uncover new opportunities for drug discovery. nih.govresearchgate.net
The exploration of spirocyclic compound space has revealed that while these systems exhibit notable scaffold diversity, the number of ring-size combinations explored is still limited. nih.govresearchgate.net This suggests significant potential to expand into new areas of chemical space by designing and synthesizing novel spirocyclic systems like those based on the spiro[3.5]nonane core. nih.gov
Key aspects of cheminformatic analysis for spiro[3.5]nonane systems include:
Scaffold Analysis: Classifying and analyzing the core structures (scaffolds) of known compounds containing the spiro[3.5]nonane motif. This helps in understanding the structural diversity and identifying underexplored areas.
Property Distribution: Calculating and visualizing the distribution of key molecular properties (e.g., molecular weight, cLogP, number of hydrogen bond donors/acceptors) for virtual libraries of this compound analogues. This ensures that designed compounds fall within a "drug-like" range.
Three-Dimensional Shape Analysis: Quantifying the three-dimensional nature of these molecules using descriptors like the fraction of sp³ carbons (Fsp³) and Principal Moments of Inertia (PMI). The inherent three-dimensionality of spirocycles is a key feature that distinguishes them from flatter aromatic compounds and is believed to improve target specificity and reduce promiscuity. researchgate.net
The systematic exploration of chemical space allows for the creation of diverse compound libraries built around the spiro[3.5]nonane scaffold, which can then be used for biological screening to identify new bioactive hits. researchgate.net This data-driven approach accelerates the early stages of drug discovery by focusing synthetic efforts on the most promising regions of chemical space. biosolveit.de
Table 3: Key Molecular Descriptors for Cheminformatic Analysis of Spiro[3.5]nonane Systems
Biological and Chemical Biology Applications Mechanism Focused
Spiro[3.5]nonan-5-amine as a Bioisosteric Replacement
Bioisosteric replacement is a cornerstone of modern drug design, where a key functional group in a lead compound is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The spiro[3.5]nonane amine scaffold has emerged as a valuable motif in this regard.
Mimicry of Common Heterocyclic Scaffolds (e.g., piperidine (B6355638), morpholine)
The rigid, three-dimensional structure of azaspiro[3.5]nonane derivatives makes them excellent bioisosteres for commonly used heterocyclic scaffolds like piperidine. The piperidine ring is a prevalent feature in numerous approved drugs. However, its conformational flexibility can sometimes be a liability. The introduction of a spirocyclic system, such as in azaspiro[3.5]nonanes, offers a way to rigidify the structure and present substituents in well-defined spatial orientations. This can lead to improved binding affinity and selectivity for the target protein.
While direct studies on this compound as a morpholine (B109124) mimic are limited, the principle of using constrained spirocyclic amines to replace more flexible rings is a recognized strategy in medicinal chemistry. The fixed exit vectors of the spiro[3.5]nonane core can position pharmacophoric groups in a manner that mimics the spatial arrangement of substituents on a piperidine or morpholine ring, potentially leading to enhanced biological activity. For instance, the related 2-azaspiro[3.3]heptane has been successfully employed as a piperidine bioisostere, demonstrating improved solubility and reduced metabolic degradation in bioactive compounds. enamine.net
Impact on Metabolic Stability and Oxidative Enzyme Resistance
For example, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were developed as covalent inhibitors of KRAS G12C. Optimization of this series led to the identification of compounds with high metabolic stability in both human and mouse liver microsomes. This enhanced stability is a key attribute for developing viable drug candidates with favorable pharmacokinetic profiles. Furthermore, studies on the related spiro[3.3]heptane analogues of the anticancer drug Sonidegib have shown that while the incorporation of the spirocycle can influence metabolic stability, it is a viable strategy for modifying the physicochemical properties of a drug. mykhailiukchem.org
Molecular Mechanisms of Action for Spiro[3.5]nonane Derivatives
The unique structural features of spiro[3.5]nonane derivatives have been exploited to design molecules that interact with a variety of biological targets through diverse molecular mechanisms.
Enzyme Inhibition Mechanisms (e.g., proteases, kinases, lipases, DNA gyrase)
Proteases: The rigid scaffold of spiro[3.5]nonane derivatives has been incorporated into inhibitors of proteases. The defined stereochemistry of the spirocycle allows for precise positioning of functional groups to interact with the active site of the enzyme.
Kinases: Several kinase inhibitors incorporating the azaspiro[3.5]nonane scaffold have been reported. For instance, 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is a known building block for the synthesis of RAF kinase inhibitors. The spirocyclic core can serve as a rigid scaffold to orient the pharmacophoric groups that interact with the hinge region, the DFG motif, or other key features of the kinase active site.
Lipases: Spirocyclic compounds have also been investigated as lipase (B570770) inhibitors. In one study, novel spiro derivatives were designed as potent and reversible inhibitors of monoacylglycerol lipase (MAGL). nih.gov These inhibitors were developed through a structure-based drug discovery approach, where the spiro scaffold served as a novel bioisostere for a 3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazin-6-yl moiety. nih.gov The spirocyclic compounds exhibited a different binding mode to MAGL, interacting with Arg57 and His121. nih.gov
DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and a validated target for antibiotics. patsnap.com The mechanism of DNA gyrase inhibitors often involves stabilizing the gyrase-DNA cleavage complex, leading to double-strand breaks in the bacterial DNA. patsnap.comnih.gov While there is extensive research on DNA gyrase inhibitors, specific examples featuring a spiro[3.5]nonane core are not prominently reported in the current scientific literature.
Receptor Agonism/Antagonism at the Molecular Level
The spiro[3.5]nonane scaffold has been successfully incorporated into ligands that modulate the activity of G-protein coupled receptors (GPCRs) and other receptors.
GPR119 Agonists: A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent GPR119 agonists. researchgate.net GPR119 is a GPCR expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes. researchgate.netnih.gov Activation of GPR119 stimulates the release of insulin and incretin hormones like GLP-1. researchgate.netnih.gov The 7-azaspiro[3.5]nonane core in these agonists serves as a rigid scaffold to which various substituents are attached to optimize potency and pharmacokinetic properties. researchgate.net
Sigma Receptor Ligands: Derivatives of 2,7-diazaspiro[3.5]nonane have been developed as ligands for sigma receptors (SRs), which are involved in various biological and pathological conditions. nih.gov Depending on the substitution pattern, these compounds can act as either agonists or antagonists of the sigma-1 receptor (S1R). nih.gov Modeling studies have been used to analyze the binding mode of these ligands, with the spirocyclic core playing a key role in orienting the pharmacophoric groups within the receptor binding site. nih.gov The ability of the 2,7-diazaspiro[3.5]nonane core to produce compounds with distinct agonist or antagonist profiles highlights its versatility in drug design. nih.gov
| Compound Class | Target Receptor | Effect | Reference |
| 7-Azaspiro[3.5]nonane derivatives | GPR119 | Agonist | researchgate.net |
| 2,7-Diazaspiro[3.5]nonane derivatives | Sigma-1 Receptor | Agonist/Antagonist | nih.gov |
Covalent Binding Mechanisms to Target Proteins
Targeted covalent inhibitors have gained prominence in drug discovery as they can offer increased potency and prolonged duration of action. The spiro[3.5]nonane scaffold has been utilized in the design of such inhibitors.
A notable example is the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. The KRAS protein is a key player in cellular proliferation, and the G12C mutation is a known driver of various cancers. These inhibitors feature an acryloyl amine "warhead" attached to the 2,7-diazaspiro[3.5]nonane scaffold. X-ray crystallography has revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C, allowing the acryloyl group to form a covalent bond with the mutant cysteine residue. This irreversible binding locks the KRAS protein in an inactive state.
Applications as Molecular Probes and Research Tools
Currently, there is no publicly available scientific literature that describes the use of this compound as a molecular probe or a research tool. While spirocyclic scaffolds, in general, are utilized in the development of fluorescent probes and other research tools due to their rigid three-dimensional structures, specific examples and detailed research findings for this compound are absent from the reviewed literature. The inherent structural rigidity of the spiro[3.5]nonane framework could theoretically be advantageous in designing probes with specific conformational requirements for target binding; however, no studies have been published to demonstrate this application for the 5-amino substituted version.
Structure-Activity Relationship (SAR) Studies: Elucidating Key Structural Features for Biological Activity
No specific structure-activity relationship (SAR) studies for this compound have been reported in the scientific literature. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis and biological evaluation of a series of related analogs to identify key structural motifs responsible for target interaction and efficacy. The absence of such studies for this compound means that the key structural features for any potential biological activity remain unelucidated.
There is no available research on the impact of the spirocenter stereochemistry of this compound on target recognition. The spirocarbon in spiro[3.5]nonane is a quaternary center where the two rings are joined. While this specific compound is achiral, derivatives with substitution on the rings can be chiral. The stereochemistry of the spirocenter in such derivatives can significantly influence how the molecule fits into a biological target's binding site. However, without any identified biological targets or SAR studies for this compound or its derivatives, the role of spirocenter stereochemistry in its potential biological activity has not been investigated.
No studies have been published that investigate the influence of peripheral substituents on the molecular interactions of this compound. The amino group at the 5-position and any other potential substituents on the cyclobutane (B1203170) or cyclohexane (B81311) rings would be considered peripheral substituents. These groups play a crucial role in establishing interactions with biological targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions. The lack of research in this area means that the effects of modifying these substituents on the potential biological activity of the this compound scaffold are unknown.
Q & A
Basic: What established synthetic routes are available for Spiro[3.5]nonan-5-amine, and what reaction parameters critically influence yield and stereoselectivity?
Methodological Answer:
this compound can be synthesized via ring-closing metathesis or stereoselective cyclization. Key steps include fluorination of precursor amines (e.g., using trifluoroacetic acid) and spirocyclic ring formation under controlled pH and temperature (5–10°C, inert atmosphere) to minimize racemization . Catalysts like palladium on carbon (Pd/C) or chiral auxiliaries (e.g., Evans’ oxazolidinones) enhance stereochemical control. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to optimize intermediate purity .
Advanced: How can researchers mitigate N-nitrosamine formation during the synthesis or storage of this compound-based APIs?
Methodological Answer:
Per EMA guidelines, implement limits of acceptance for nitrosamines using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection threshold ≤1 ppm . Conduct risk assessments via supplier questionnaires to identify nitrosating agents (e.g., nitrites) and secondary amines in raw materials . For storage, use nitrogen-purged containers and antioxidants (e.g., ascorbic acid) to suppress amine nitrosation. If nitrosamines exceed acceptable intake (AI) limits, perform root-cause analysis using accelerated stability studies (40°C/75% RH for 6 months) .
Analytical: What high-throughput methodologies enable rapid screening of this compound’s biological activity or physicochemical properties?
Methodological Answer:
The SPIRO platform ( –12) automates phenotypic assays for seed germination or root growth, applicable to studying spiro compounds’ bioactivity. Key steps:
Prepare Petri plates with standardized compound concentrations (e.g., 0.1–100 µM).
Use SPIRO’s imaging system to capture time-lapse data (e.g., radicle elongation every 30 minutes).
Analyze data via SPIRO Assay Customizer in R, merging replicates and applying ANOVA for statistical significance .
For physicochemical profiling, combine differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to assess thermal stability and hygroscopicity .
Data Contradiction: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR/XRD) when characterizing this compound isomers?
Methodological Answer:
Comparative Analysis : Re-run NMR under standardized conditions (e.g., 600 MHz, DMSO-d6) and compare with computational predictions (Gaussian DFT for chemical shifts) .
XRD Validation : Resolve stereochemical ambiguities via single-crystal X-ray diffraction, using programs like Olex2 for structure refinement .
Literature Cross-Referencing : Cross-check spectral databases (PubChem, ChemSpider) and prior spiro compound studies to identify systematic errors .
Advanced Stereochemical Impact: What techniques elucidate the stereochemical configuration of this compound and its effect on pharmacological targets?
Methodological Answer:
Chiroptical Methods : Circular dichroism (CD) spectroscopy distinguishes enantiomers by Cotton effects (190–250 nm range) .
Molecular Docking : Use AutoDock Vina to model interactions between this compound enantiomers and target receptors (e.g., GPCRs). Validate with in vitro binding assays (IC50 comparisons) .
In Vivo Pharmacokinetics : Administer enantiomers to rodent models and measure plasma half-life (t½) via LC-MS to correlate stereochemistry with metabolic stability .
Risk Assessment: What strategies ensure compliance with regulatory standards for this compound impurity profiling in preclinical studies?
Methodological Answer:
EMA Q&A Compliance : Follow EMA’s flexible AI limits for total nitrosamines (sum of %AI ≤100%) and report results in ng/ppm .
Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), and photolytic (ICH Q1B) conditions to identify degradation pathways .
Supplier Audits : Use APIC’s 2-step questionnaire to screen raw material suppliers for cross-contamination risks (e.g., amine residues in equipment) .
Experimental Design: How should researchers structure a robust study to evaluate this compound’s mechanism of action?
Methodological Answer:
Hypothesis-Driven Design : Formulate a mixed-methods question (e.g., “How does this compound modulate [Target X] in [Model Y], and what structural features drive efficacy?”) .
Controls : Include vehicle controls, positive controls (known inhibitors), and genetic knockouts (CRISPR-Cas9) to isolate compound-specific effects .
Statistical Power : Use G*Power software to calculate sample sizes (α=0.05, power=0.8) and apply multivariate regression to account for covariates (e.g., cell passage number) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
